![molecular formula C20H26O6 B14377751 Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol CAS No. 89880-90-0](/img/structure/B14377751.png)
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is a chemical compound that belongs to the class of phenolic acids. It is characterized by the presence of a hydroxyphenyl group attached to an acetic acid moiety. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol can be achieved through several synthetic routes. One common method involves the diazotization and hydrolysis of 4-aminophenylacetic acid. In this process, 4-aminophenylacetic acid is first converted into its sodium salt using an alkali solution. Sulfuric acid is then added, and the mixture is cooled to 0°C. Sodium nitrate solution is added dropwise, and the reaction is completed within 0.5 hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction can yield corresponding alcohols.
科学研究应用
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic acid: This compound shares a similar structure but lacks the additional methylpropyl group.
4-Hydroxyacetophenone: Another related compound with a hydroxyphenyl group attached to an acetophenone moiety.
Uniqueness
Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol is unique due to the presence of both the hydroxyphenyl and methylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
89880-90-0 |
|---|---|
分子式 |
C20H26O6 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2.2C2H4O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13;2*1-2(3)4/h3-11,16-18H,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
OHWISBKXKXJMSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


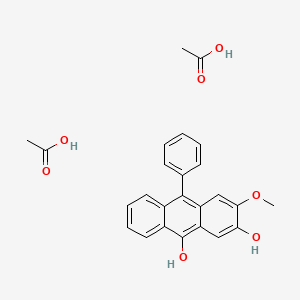

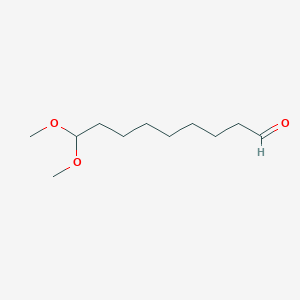
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
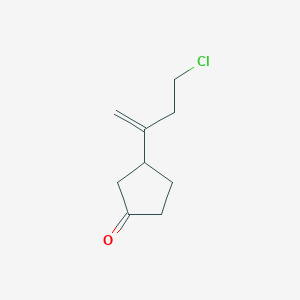
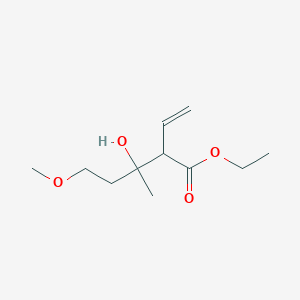
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
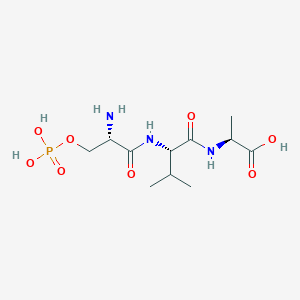
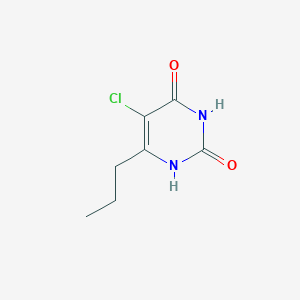
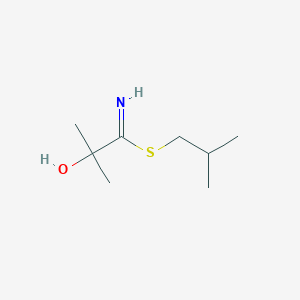
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
